

# Total Synthesis of Pericosine A from (-)-Shikimic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Pericosine A*

Cat. No.: *B15585638*

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## Abstract

This document provides detailed application notes and protocols for the total synthesis of the antitumor natural product, **Pericosine A**, commencing from the chiral pool starting material, (-)-shikimic acid. The synthesis strategy hinges on a series of stereocontrolled transformations, including hydroxyl group protection, strategic elimination to form a diene, stereoselective epoxidation, and a crucial chlorination step to install the key halogen substituent. This protocol is based on the first total synthesis which also led to the revision of the absolute configuration of **Pericosine A** to methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[1][2][3] These detailed procedures and the accompanying quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

## Introduction

**Pericosine A** is a cytotoxic metabolite isolated from the marine-derived fungus *Periconia byssoides*. [4] It has demonstrated significant in vitro and in vivo antitumor activities, making it an attractive target for total synthesis and analog development.[4] The total synthesis from a readily available chiral starting material like (-)-shikimic acid is a significant achievement, providing a scalable route to this complex natural product and enabling further investigation of its therapeutic potential. The synthesis confirms the absolute stereochemistry of the natural

product and provides a platform for the generation of analogs for structure-activity relationship (SAR) studies.

## Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of **Pericosine A** from (-)-shikimic acid.

Step	Intermediate Name	Starting Material	Key Reagents	Solvent(s)	Time (h)	Temp. (°C)	Yield (%)
1	Methyl (3R,4S,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate	(-)-Shikimic acid	Ac <sub>2</sub> O, Pyridine	-	12	RT	95
2	Methyl (3R,5R)-3,5-bis(acetyloxy)-4-oxo-1-cyclohexene-1-carboxylate	Previous Acetylated Product	Pyridinium chlorochromate (PCC), Celite	CH <sub>2</sub> Cl <sub>2</sub>	2	RT	85
3	Methyl (3R,5R)-3,5-bis(acetyloxy)-4-hydroxy-1-cyclohexene-1-carboxylate	Previous Keto-compound	NaBH <sub>4</sub>	MeOH	0.5	0	98
4	Methyl (3R,4R,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate	Previous Alcohol	Ac <sub>2</sub> O, Pyridine	-	12	RT	92

	R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate						
5	Methyl (3R,4R,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate	Previous Triacetate	K <sub>2</sub> CO <sub>3</sub>	MeOH	2	RT	95
6	Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylate	Previous Triol	2,2-Dimethoxypropane, CSA	Acetone	1	RT	90
7	Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-(methylsulfonyloxy)-1-cyclohex	Previous Alcohol	MsCl, Et <sub>3</sub> N	CH <sub>2</sub> Cl <sub>2</sub>	0.5	0	98

	ene-1-carboxylate						
8	Methyl (4R,5R)-4,5-O-isopropylidene-1,6-cyclohexadiene-1-carboxylate	Previous Mesylate	DBU	Toluene	2	110	85
9	Methyl (1S,5R,6R)-5,6-O-isopropylidene-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate	Previous Diene	m-CPBA	CH <sub>2</sub> Cl <sub>2</sub>	2	RT	90
10	Methyl (3S,4S,5S,6R)-6-chloro-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylate	Previous Epoxide	LiCl, TFA	THF	3	RT	80

11	(-)- Pericosine A	Previous Protected Chlorohy drin	Dowex 50W-X8	MeOH	24	RT	95
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## Experimental Workflow

The total synthesis of **Pericosine A** from (-)-shikimic acid is a multi-step process that can be visualized as a sequential series of transformations. The workflow diagram below illustrates the logical progression from the starting material to the final product, highlighting the key intermediate stages.



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Caption: Synthetic workflow for **Pericosine A**.

## Experimental Protocols

### Step 1: Protection of (-)-Shikimic Acid

- To a solution of (-)-shikimic acid (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (5.0 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with ice-water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to afford the triacetate.

### Step 2: Formation of the Diene Intermediate

- To a solution of the triacetate (1.0 eq) in  $\text{CH}_2\text{Cl}_2$  (0.1 M), add pyridinium chlorochromate (PCC) (1.5 eq) and Celite.
- Stir the mixture at room temperature for 2 hours.
- Filter the reaction mixture through a pad of silica gel, washing with  $\text{CH}_2\text{Cl}_2$ .
- Concentrate the filtrate under reduced pressure.
- Dissolve the crude ketone in methanol (0.1 M) and cool to 0 °C.
- Add  $\text{NaBH}_4$  (1.1 eq) portion-wise and stir for 30 minutes.
- Quench the reaction with acetone and concentrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Protect the resulting alcohol as the acetate as described in Step 1.
- To a solution of the resulting triacetate in toluene (0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
- Heat the mixture to 110 °C and stir for 2 hours.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and purify by column chromatography to yield the diene.

### Step 3: Stereoselective Epoxidation

- To a solution of the diene intermediate (1.0 eq) in  $\text{CH}_2\text{Cl}_2$  (0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq).
- Stir the reaction mixture at room temperature for 2 hours.

- Quench the reaction with a saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution.
- Separate the layers and extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$ .
- Wash the combined organic layers with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to give the epoxide.

#### Step 4: Regioselective Chlorination

- To a solution of the epoxide (1.0 eq) in anhydrous THF (0.1 M), add lithium chloride ( $\text{LiCl}$ ) (5.0 eq) and trifluoroacetic acid (TFA) (1.2 eq).
- Stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction with saturated  $\text{NaHCO}_3$  solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by column chromatography to yield the protected chlorohydrin.

#### Step 5: Deprotection to afford (-)-**Pericosine A**

- To a solution of the protected chlorohydrin (1.0 eq) in methanol (0.1 M), add Dowex 50W-X8 resin.
- Stir the mixture at room temperature for 24 hours.
- Filter the reaction mixture and wash the resin with methanol.
- Concentrate the filtrate under reduced pressure and purify by column chromatography to afford (-)-**Pericosine A**.

## Conclusion

The total synthesis of **Pericosine A** from (-)-shikimic acid presented herein provides a robust and reproducible route to this biologically important natural product. The detailed protocols and



tabulated data offer a comprehensive guide for researchers aiming to synthesize **Pericosine A** for further biological evaluation or for the development of novel anticancer agents. The stereocontrolled nature of this synthesis also opens avenues for the preparation of a diverse range of analogs to explore the structure-activity landscape of this promising molecular scaffold.

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